![molecular formula C8H14O B14897311 3-Bicyclo[3.2.0]heptanylmethanol](/img/structure/B14897311.png)
3-Bicyclo[3.2.0]heptanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bicyclo[320]heptanylmethanol is a bicyclic organic compound characterized by a unique structure that includes a bicyclo[320]heptane core with a methanol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bicyclo[32One common method is the chemoenzymatic large-scale preparation, which involves the enzymatic resolution of bicyclo[3.2.0]hept-2-en-6-one precursors using lipases from microorganisms such as Pseudomonas fluorescens . This method provides high enantiomeric excess and yields.
Industrial Production Methods: Industrial production of 3-Bicyclo[3.2.0]heptanylmethanol may involve the use of advanced catalytic processes and large-scale enzymatic reactions to ensure high purity and yield. The use of biocatalysts and optimized reaction conditions is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bicyclo[3.2.0]heptanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The methanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and Co(Salen) catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include ketones, aldehydes, and substituted alcohols, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
3-Bicyclo[3.2.0]heptanylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-Bicyclo[3.2.0]heptanylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Bicyclo[3.1.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of carbon atoms and functional groups.
Bicyclo[2.2.1]heptane derivatives: These compounds have a different bicyclic core and are used in various synthetic applications.
Uniqueness: 3-Bicyclo[3.2.0]heptanylmethanol is unique due to its specific bicyclic structure and the presence of a methanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized synthetic and research applications.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-bicyclo[3.2.0]heptanylmethanol |
InChI |
InChI=1S/C8H14O/c9-5-6-3-7-1-2-8(7)4-6/h6-9H,1-5H2 |
Clé InChI |
FPFBFCQVYFFYQA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C1CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


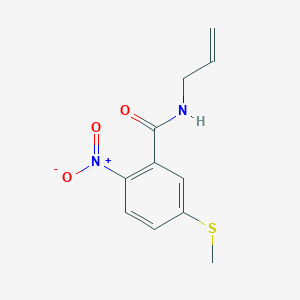
![(S)-4-Chloro-5-methyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(1H)-one](/img/structure/B14897230.png)
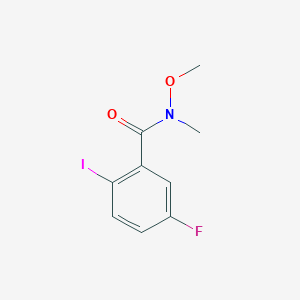
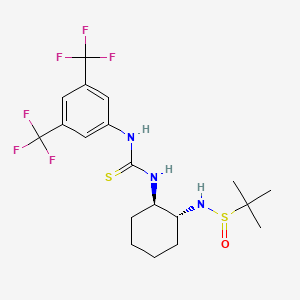
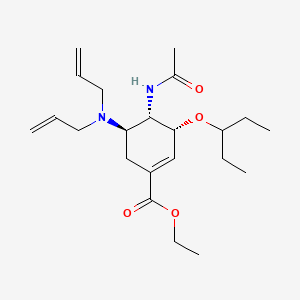
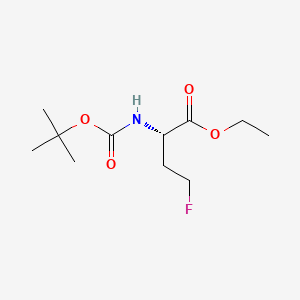

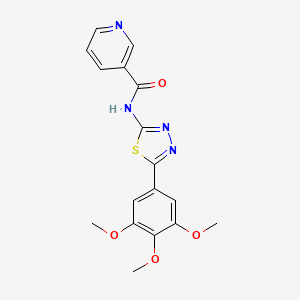
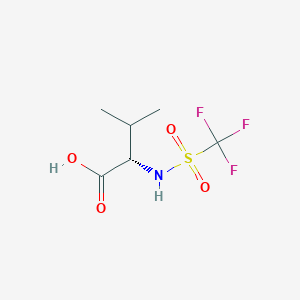
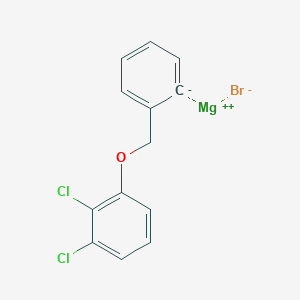
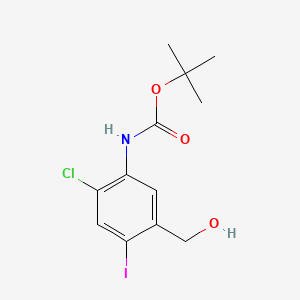
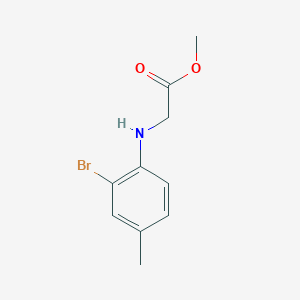
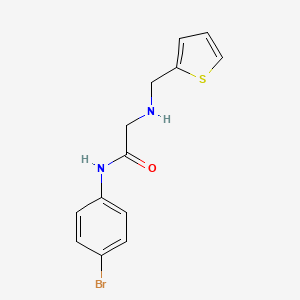
![n-((1h-Pyrazol-3-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B14897320.png)
